molecular formula C17H28O3 B12517118 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one CAS No. 651726-48-6

1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one

Cat. No.: B12517118
CAS No.: 651726-48-6
M. Wt: 280.4 g/mol
InChI Key: ADXHLXBMUQOJAH-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[45]decan-8-yl)non-2-en-1-one is a chemical compound with the molecular formula C17H28O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring fused to a nonenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the nonenone moiety. One common method involves the reaction of 1,4-cyclohexanedione with ethylene glycol to form the dioxaspirodecane ring. This intermediate is then reacted with a suitable nonenone precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one is unique due to the presence of both the spirocyclic dioxaspirodecane ring and the nonenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

651726-48-6

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)non-2-en-1-one

InChI

InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-16(18)15-9-11-17(12-10-15)19-13-14-20-17/h7-8,15H,2-6,9-14H2,1H3

InChI Key

ADXHLXBMUQOJAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)C1CCC2(CC1)OCCO2

Origin of Product

United States

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